

Spectroscopic Data of 1-Methyl-4-nitro-1H-indazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methyl-4-nitro-1H-indazole**

Cat. No.: **B1347639**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-4-nitro-1H-indazole** (CAS No: 26120-43-4). Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this document presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. It serves as a valuable resource for the characterization and identification of this compound in a research and development setting.

Compound Information

Property	Value
Compound Name	1-Methyl-4-nitro-1H-indazole
CAS Number	26120-43-4
Molecular Formula	C ₈ H ₇ N ₃ O ₂ [1] [2]
Molecular Weight	177.16 g/mol [1]
Structure	

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for **1-Methyl-4-nitro-1H-indazole**. These values are predicted based on data from analogous compounds and general principles of spectroscopy, and should be confirmed with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ^1H NMR Spectroscopic Data (Solvent: CDCl_3 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 8.2 - 8.4	d	1H	H-5
~ 7.9 - 8.1	d	1H	H-7
~ 7.5 - 7.7	t	1H	H-6
~ 8.1 - 8.3	s	1H	H-3
~ 4.1 - 4.3	s	3H	N- CH_3

Table 2: Predicted ^{13}C NMR Spectroscopic Data (Solvent: CDCl_3 , 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~ 140 - 142	C-7a
~ 138 - 140	C-4
~ 133 - 135	C-3
~ 125 - 127	C-5
~ 122 - 124	C-3a
~ 118 - 120	C-6
~ 110 - 112	C-7
~ 35 - 37	N- CH_3

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/z Value	Interpretation
177	[M] ⁺ (Molecular Ion)
161	[M-O] ⁺
147	[M-NO] ⁺
131	[M-NO ₂] ⁺
104	[M-NO ₂ -HCN] ⁺

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Bands (KBr Pellet)

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3100 - 3150	Medium	C-H Aromatic Stretch
~ 2950 - 3000	Medium	C-H Aliphatic Stretch (CH ₃)
~ 1520 - 1540	Strong	NO ₂ Asymmetric Stretch
~ 1340 - 1360	Strong	NO ₂ Symmetric Stretch
~ 1600 - 1620	Medium	C=C Aromatic Ring Stretch
~ 1450 - 1500	Medium	C=N Ring Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

While specific data for **1-Methyl-4-nitro-1H-indazole** is not readily available, UV-Vis absorption spectra of 1H-indazole and its 1-methyl derivative have been reported.^[3] For the nitro-substituted compound, a bathochromic (red) shift is expected due to the presence of the nitro group, a strong chromophore.

Table 5: Predicted UV-Vis Absorption Data (Solvent: Acetonitrile)

λ_{max} (nm)	Molar Absorptivity (ϵ)	Transition
~ 280 - 320	To be determined	$\pi \rightarrow \pi$
~ 350 - 400	To be determined	$n \rightarrow \pi$

Experimental Protocols

The following are general protocols for acquiring the spectroscopic data described above, based on standard laboratory practices for nitroaromatic and heterocyclic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer (e.g., Bruker, Jeol).
- Sample Preparation: Dissolve 5-10 mg of **1-Methyl-4-nitro-1H-indazole** in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6). Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- ^1H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Spectral Width: Approximately 12 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- ^{13}C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence.
 - Spectral Width: Approximately 220 ppm.
 - Acquisition Time: 1-2 seconds.

- Relaxation Delay: 2-5 seconds.
- Number of Scans: 1024 or more, due to the low natural abundance of ^{13}C .
- Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Reference the spectrum to the internal standard (TMS).

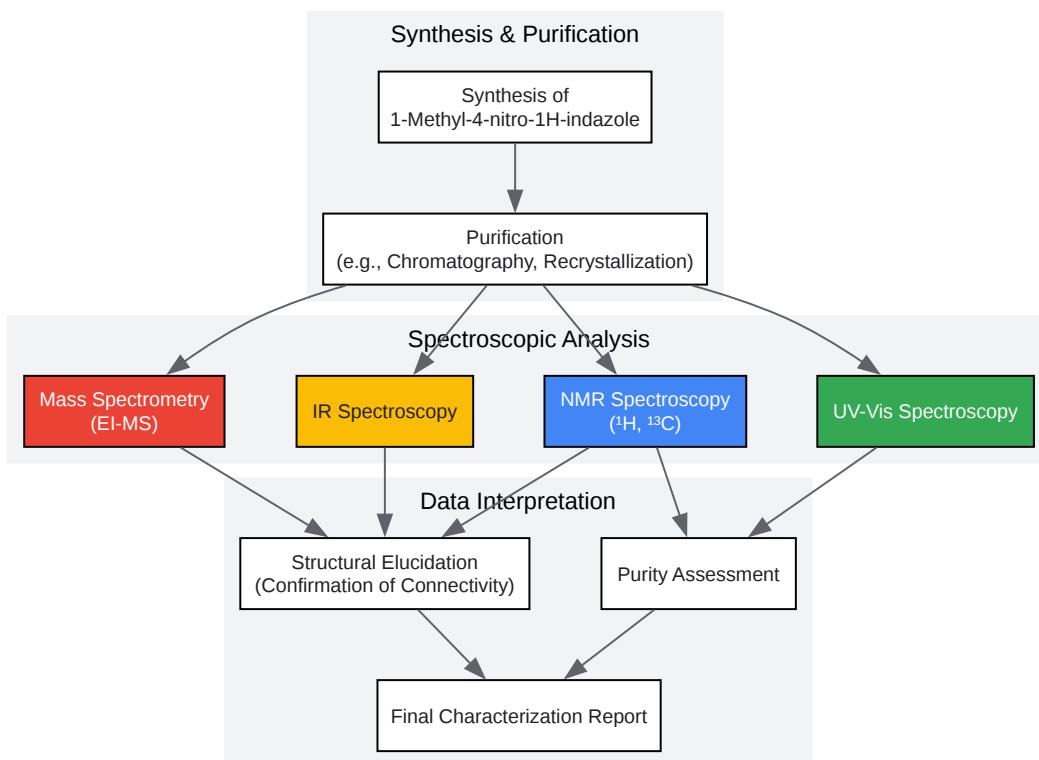
Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer equipped with an Electron Ionization (EI) source (e.g., GC-MS).
- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane).
- EI-MS Acquisition:
 - Ionization Energy: 70 eV.
 - Mass Range: m/z 40-400.
 - Inlet System: Direct insertion probe or gas chromatography inlet.
- Data Analysis: Identify the molecular ion peak ($[\text{M}]^+$) and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet Method):
 - Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.
 - Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
- IR Acquisition:

- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Background: A background spectrum of the empty sample compartment should be recorded prior to sample analysis.
- Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.


Ultraviolet-Visible (UV-Vis) Spectroscopy

- Instrumentation: A UV-Vis spectrophotometer.
- Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., acetonitrile, ethanol) of a known concentration.
- UV-Vis Acquisition:
 - Wavelength Range: 200-800 nm.
 - Blank: Use the pure solvent as a blank to zero the absorbance.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of **1-Methyl-4-nitro-1H-indazole**.

Workflow for Spectroscopic Analysis of 1-Methyl-4-nitro-1H-indazole

[Click to download full resolution via product page](#)

Caption: Spectroscopic analysis workflow for **1-Methyl-4-nitro-1H-indazole**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. pschemicals.com [pschemicals.com]
- 3. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Data of 1-Methyl-4-nitro-1H-indazole: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1347639#1-methyl-4-nitro-1h-indazole-spectroscopic-data>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com